molecular formula C23H20Br2N2O B039169 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime CAS No. 124069-16-5

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

Cat. No. B039169
M. Wt: 500.2 g/mol
InChI Key: XCCXAQPCIZPNDX-SZXQPVLSSA-N
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Description

“2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime” is a chemical compound with the molecular formula C23H20Br2N2O . It has been used in the synthesis of new pyridine-containing dibromo compounds .


Synthesis Analysis

The compound has been synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions . The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .


Molecular Structure Analysis

The atomic and molecular properties of the compound were calculated using a basis set B3LYP/6-31G**++ with hybrid DFT in the gas phase . Analysis of quantum chemical features such as HOMO and LUMO explained that the electronic charge transfer occurred within the system through conjugated paths of the selected compounds .


Chemical Reactions Analysis

The compound has been involved in Suzuki cross-coupling reactions . In these reactions, the compound reacted with thiophene-based diboronic ester to form a new copolymer .


Physical And Chemical Properties Analysis

The physical properties of the polymer, including solubility and viscosity, were studied, and the results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm, and the optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .

properties

IUPAC Name

(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCXAQPCIZPNDX-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

CAS RN

124069-16-5
Record name 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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